2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
Overview
Description
2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile is a chemical compound with potential interest in various fields of chemistry and material science. Its synthesis, molecular structure, chemical reactions, and properties are pivotal for its applications in organic synthesis, pharmaceuticals, and materials chemistry.
Synthesis Analysis
The compound's synthesis involves multi-component reactions or catalytic processes, integrating elements like N-sulfonylimines and (cyanomethylene)triphenylphosphorane. An efficient synthesis method involves a four-component reaction without the need for catalysts or additives at room temperature (Yin‐Huan Jin et al., 2011).
Molecular Structure Analysis
Advanced computational methods, including density functional theory (DFT), have been employed to understand the molecular structure and spectroscopic properties of related compounds. These studies reveal bond angles, distances, and the overall geometry crucial for its reactivity and properties (J. Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
The compound participates in a variety of chemical reactions, including condensation and dimerization, that are significant for synthesizing polymers and other organic compounds. The reactions exhibit its versatility in organic synthesis (H. Ishii et al., 1991).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are crucial for its application in material science and organic synthesis. These properties are influenced by the compound's molecular structure and substituents (W. Bandaranayake et al., 1971).
Chemical Properties Analysis
Its chemical properties, including reactivity towards various reagents and conditions, have been explored through synthetic experiments and theoretical studies. These investigations provide insights into its behavior in different chemical environments (A. Irfan et al., 2015).
Scientific Research Applications
Application 1: Crystal Structure Analysis
- Summary of the Application : The compound was used in a study to determine its crystal structure .
- Methods of Application : The crystal structure was determined using X-ray diffraction data. The crystallographic data and atomic coordinates were reported .
- Results or Outcomes : The study successfully determined the crystal structure of the compound .
Application 2: Synthesis of Derivatives
- Summary of the Application : The compound was used as a starting reagent in the synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative .
- Methods of Application : The derivative was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
- Results or Outcomes : The structure of the synthesized compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data .
Application 3: Study of ROS in Diseases
- Summary of the Application : The compound has been used to study the role of reactive oxygen species (ROS) in various diseases, including cardiovascular disease, cancer, and neurodegenerative diseases.
- Methods of Application : The specific methods of application are not provided in the source.
- Results or Outcomes : The specific results or outcomes are not provided in the source.
Application 4: Preparation of Muscle Relaxant
- Summary of the Application : The compound is employed as an intermediate in the preparation of the muscle relaxant papaverin .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 5: Synthesis of Photochromic α-Methylchalcone
- Summary of the Application : The compound was used in the synthesis of a P-Type Acid-Stable Photochromic α-Methylchalcone .
- Methods of Application : The α-methylated chalcone with an electron-donor substituted A-aryl ring and an unsubstituted B-phenyl ring was synthesized by base-catalyzed aldehyde/acetophenone condensation .
- Results or Outcomes : The compound can be photo-switched from E→Z by irradiation with long-wavelength light λ > 350 nm, whereas irradiation with shorter wavelengths leads to photo-stationary states (PSS) with lower amounts of the Z-isomer .
Application 6: Synthesis of Potential Bioactive Compound
- Summary of the Application : The compound was used in the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
- Methods of Application : The preparation of the potential bioactive compound was achieved through the Michael addition of N-heterocycles to chalcones .
- Results or Outcomes : The preparation resulted in a moderate yield, due to the retro-Michael reaction .
Application 7: Synthesis of P-Type Acid-Stable Photochromic α-Methylchalcone
- Summary of the Application : The compound was used in the synthesis of a P-Type Acid-Stable Photochromic α-Methylchalcone .
- Methods of Application : The α-methylated chalcone with an electron-donor substituted A-aryl ring and an unsubstituted B-phenyl ring was synthesized by base-catalyzed aldehyde/acetophenone condensation .
- Results or Outcomes : The compound can be photo-switched from E→Z by irradiation with long-wavelength light λ > 350 nm, whereas irradiation with shorter wavelengths leads to photo-stationary states (PSS) with lower amounts of the Z-isomer .
Application 8: Synthesis of Potential Bioactive Compound
- Summary of the Application : The compound was used in the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
- Methods of Application : The preparation of the potential bioactive compound was achieved through the Michael addition of N-heterocycles to chalcones .
- Results or Outcomes : The preparation resulted in a moderate yield, due to the retro-Michael reaction .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(2)11(8-14)10-5-6-12(15-3)13(7-10)16-4/h5-7,9,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXAXMOAVPLEBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864963 | |
Record name | 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile | |
CAS RN |
20850-49-1 | |
Record name | 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20850-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Isopropylhomoveratronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020850491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.060 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(3,4-DIMETHOXYPHENYL)-3-METHYLBUTANENITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z42YUG42K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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